((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione
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Overview
Description
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloroethylmorpholine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted morpholine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the morpholine ring is particularly significant in enhancing the pharmacokinetic properties of these derivatives .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The morpholine ring can interact with various proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Shares the trifluoromethyl groups but lacks the morpholine ring.
2-Chloroethylmorpholine: Contains the morpholine ring but lacks the trifluoromethyl groups.
Methane-1-thione derivatives: Similar sulfur-containing compounds with varying substituents.
Uniqueness
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is unique due to the combination of trifluoromethyl groups and the morpholine ring, which confer enhanced stability, reactivity, and bioavailability. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRKUCHPUJKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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